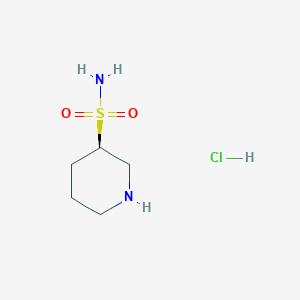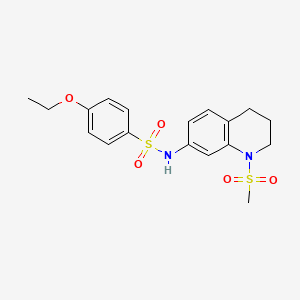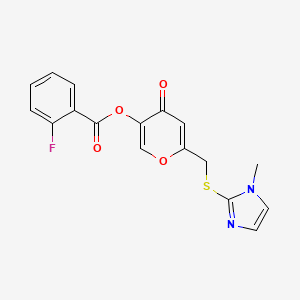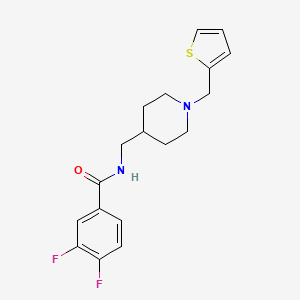![molecular formula C19H19ClN4O2S B2491106 1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline CAS No. 847037-81-4](/img/structure/B2491106.png)
1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazo[4,5-b]quinoxaline derivatives, including compounds structurally related to "1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline," often involves complex reactions such as dipolar cycloaddition and the Friedländer annulation. These processes enable the regio- and chemoselective synthesis of substituted imidazoquinoxalines through interactions with isocyanoacetate or through condensation reactions involving aminoquinolines and carbonyl compounds under specific conditions (Sundaram et al., 2007).
Molecular Structure Analysis
The molecular structure of imidazoquinoxalines, including our compound of interest, is characterized by a planar configuration of the imidazoquinoxaline ring system. This planarity is crucial for the compound's interactions and reactivity. The structure often involves intramolecular hydrogen bonding, contributing to its stability and reactivity (Loh et al., 2011).
Chemical Reactions and Properties
Imidazo[4,5-b]quinoxalines participate in a variety of chemical reactions, including but not limited to cycloaddition, sulfenylation, and amination reactions. These reactions are influenced by the compound's molecular structure, which allows for regioselective modifications and the introduction of various functional groups, significantly altering the compound's chemical properties (Wu et al., 2017).
Physical Properties Analysis
The physical properties of "1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline" and similar compounds include their solubility, melting points, and crystalline structure. These properties are determined by the molecular arrangement and the presence of functional groups, affecting the compound's behavior in different environments (Fun et al., 2008).
Aplicaciones Científicas De Investigación
Novel Ionic Liquids in Quinoline Synthesis
A new ionic liquid, 3,3′-(Butane-1,4-diyl) bis (1-methyl-1 H -imidazol-3-ium)·dibromide·disulfuric acid (C4(mim)2-2Br−-2H2SO4), has been introduced to promote the one-pot synthesis of quinoline polycyclic compounds. This approach eliminates the need for solvents and achieves high to excellent yields in short reaction times, showcasing the potential of ionic liquids in facilitating efficient and environmentally friendly synthesis processes (Shirini, Akbari-Dadamahaleh, Rahimi-Mohseni, & Goli-Jelodar, 2014).
Green Synthesis of Quinoxaline Derivatives
An environmentally friendly method for synthesizing N-heterocycle-fused quinoxalines has been developed, using dimethyl sulfoxide as both a reactant and solvent. This approach yields a range of products, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, showcasing a green and efficient method for producing diverse quinoxaline derivatives (Xie, Zhang, Li, Gong, Han, Liu, & Ma, 2017).
Inhibitory Effects on Radicals and DNA Oxidation
Imidazo[1,2-a]quinoxalines have been synthesized through a double Groebke reaction, demonstrating potential as radical inhibitors and DNA oxidation inhibitors. The presence of ferrocenyl and phenolic hydroxyl groups contributes to their activity in scavenging radicals and inhibiting DNA oxidation, indicating their potential in scientific research applications related to antioxidant and protective effects on biological molecules (Chen & Liu, 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-3-13(2)23-12-24(27(25,26)15-10-8-14(20)9-11-15)19-18(23)21-16-6-4-5-7-17(16)22-19/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNWQWINHKIDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)
![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)
![4-Methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2491029.png)


![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)

![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)

